2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole
Overview
Description
SUVN-D4010 is a novel, potent, and highly selective partial agonist of the serotonin 4 receptor. It is primarily intended for the treatment of cognitive disorders, including Alzheimer’s disease and schizophrenia . This compound has shown promising results in preclinical and clinical studies, demonstrating both symptomatic relief and disease-modifying potential .
Preparation Methods
The synthesis of SUVN-D4010 involves several steps, including protection and deprotection of functional groups, as well as alkylation reactions. Here is a general outline of the synthetic route:
Protection of Amine/Amide: The amine or amide is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
N-Alkylation: The deprotected amine is then alkylated using an alkyl halide in the presence of potassium carbonate (K2CO3) in acetonitrile.
Industrial production methods for SUVN-D4010 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
SUVN-D4010 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles such as sodium azide (NaN3).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SUVN-D4010 has several scientific research applications:
Mechanism of Action
SUVN-D4010 exerts its effects by selectively binding to and activating the serotonin 4 receptor. This activation leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function . Additionally, it has been shown to increase neuroprotective soluble amyloid precursor protein levels, indicating potential disease-modifying effects .
Comparison with Similar Compounds
SUVN-D4010 is unique in its high selectivity and potency as a partial agonist of the serotonin 4 receptor. Similar compounds include:
Prucalopride: Another serotonin 4 receptor agonist, primarily used for the treatment of chronic constipation.
Mosapride: A serotonin 4 receptor agonist used for the treatment of gastrointestinal disorders.
Compared to these compounds, SUVN-D4010 has shown superior efficacy in preclinical models of cognitive disorders and has a favorable safety profile .
Properties
CAS No. |
1428862-32-1 |
---|---|
Molecular Formula |
C21H29N5O2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H29N5O2/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3/h4-5,7-8,15-16H,6,9-14H2,1-3H3 |
InChI Key |
DWTFBJGTRBMHPG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SUVN-D4010; SUVN-D 4010; SUVN D4010; SUVN-1004028; SUVN-D-1208045; SUVN-D1003019; SUVN-D1104010; SUVN-D1108121. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.